2,2'-Azanediyldipropanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO4-2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-(1-carboxylatoethylamino)propanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/p-2 |
InChI Key |
FIOHTMQGSFVHEZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])NC(C)C(=O)[O-] |
Origin of Product |
United States |
Evolution of Research Interests in Azane Bridged Dicarboxylates
Research interest in molecules containing the azane-bridged dicarboxylate motif has evolved significantly over the decades. Early investigations, dating back to the 1940s, explored iminodipropionic acid as a potential substrate for the synthesis of β-alanine. nih.gov However, these initial methods were often hampered by low yields and were not conducive to industrial-scale production. nih.gov
In subsequent years, the focus shifted from simple organic synthesis to the more complex field of coordination chemistry. Researchers began to recognize the potential of azane-bridged dicarboxylates to act as chelating ligands for metal ions. The nitrogen atom and the two carboxylate groups can coordinate with a metal center, leading to the formation of stable complexes. This has led to the development of a wide range of coordination polymers, where these ligands bridge metal ions to create one-, two-, or three-dimensional networks. wiley.comresearchgate.netuq.edu.au A significant area within this field has been the study of the magnetic properties of these materials, with some azide-bridged chains exhibiting properties like single-chain magnets. researchgate.net
More recently, the evolution of research has moved towards the rational design of functional materials, particularly Metal-Organic Frameworks (MOFs). wiley.comnanochemres.org These are highly porous materials constructed from metal ions or clusters linked by organic ligands. Azane-bridged dicarboxylates and their derivatives are attractive for this purpose due to their ability to form robust frameworks with tunable properties. nanochemres.orgrsc.org The research now focuses on engineering MOFs with specific pore sizes and chemical functionalities for applications in catalysis and gas storage. nanochemres.orgrsc.org
Significance of the 2,2 Azanediyldipropanoate Scaffold in Contemporary Chemical Synthesis
The 2,2'-Azanediyldipropanoate scaffold is of considerable significance in modern chemical synthesis due to its structural versatility and functionality. It serves as a key building block, or scaffold, upon which more complex molecular architectures can be constructed. chemimpex.comd-nb.info This approach is central to diversity-oriented synthesis, a strategy used to explore new regions of chemical space in the search for novel bioactive molecules. mdpi.com
A major area of its application is in the synthesis of Metal-Organic Frameworks (MOFs). As a flexible ligand, it and its derivatives can be used to construct chiral MOFs. rsc.org For example, a tripodal ligand incorporating the core structure of this compound has been used to synthesize a copper-based MOF that acts as an effective heterogeneous catalyst for the Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. rsc.org
In medicinal chemistry and peptide science, protected forms of the scaffold, such as N-Boc-iminodipropionic acid, are valuable intermediates. chemimpex.com The Boc (tert-butyloxycarbonyl) group protects the amine, allowing for selective reactions at other parts of the molecule, which is essential in the stepwise construction of peptides and other complex pharmaceutical compounds. chemimpex.com The β-amino acid structure of the scaffold is also used to create peptidomimetics, which can mimic the structure of natural peptides while offering enhanced stability against enzymatic degradation. nih.gov Furthermore, ligands functionalized with amide groups derived from this scaffold are used to create MOFs with enhanced affinity for carbon dioxide, highlighting its importance in the development of materials for carbon capture. nanochemres.org
Overview of Current Research Challenges and Opportunities Involving the Compound
Strategic approaches to the this compound core structure.
The construction of the this compound scaffold can be achieved through various synthetic strategies. These approaches range from straightforward, scalable methods suitable for large-scale production to more complex protocols designed to control the stereochemical outcome. The choice of strategy is often dictated by the desired final product and the required level of stereochemical purity.
A key objective in chemical synthesis is the development of routes that are not only efficient but also amenable to large-scale production. nih.govbeilstein-journals.org For this compound derivatives, one documented facile route involves the modification of readily available precursors. An example is the synthesis of 3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid, an N-protected derivative. nih.gov
This synthesis begins with the hydrolysis of Dimethyl 3,3'-azanediyldipropanoate using a base such as sodium hydroxide (B78521) (NaOH) in an aqueous solution. The resulting dicarboxylate salt is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to install the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. nih.gov Subsequent acidification yields the final dicarboxylic acid product. nih.gov The process is straightforward and utilizes common laboratory reagents.
| Step | Reactants | Reagents | Product |
| 1. Hydrolysis | Dimethyl 3,3'-azanediyldipropanoate | NaOH, H₂O | Disodium 3,3'-azanediyldipropanoate |
| 2. Protection | Disodium 3,3'-azanediyldipropanoate | (Boc)₂O, tert-Butyl alcohol | N-Boc protected dicarboxylate |
| 3. Acidification | N-Boc protected dicarboxylate | HCl | 3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid |
| Data derived from a documented experimental procedure. nih.gov |
While this procedure is effective on a laboratory scale, scaling up to industrial production would require optimization to minimize solvent use and simplify purification steps, which involve liquid-liquid extraction and recrystallization. nih.govnih.govchemrxiv.org
Stereoselective synthesis is crucial when the target molecule contains chiral centers, as different stereoisomers can have distinct biological activities or material properties. egrassbcollege.ac.in The parent this compound molecule is achiral. However, stereoselective protocols are necessary for the synthesis of its chiral derivatives, for instance, those substituted at the alpha-positions of the propanoate chains.
A common strategy to achieve stereocontrol is the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is an optically active compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wordpress.com After the desired transformation, the auxiliary can be removed and ideally recycled.
For the stereoselective synthesis of α-substituted this compound derivatives, a hypothetical but well-established approach would be:
Activation: Convert the dicarboxylic acid of an N-protected this compound into a more reactive species, such as a di-acyl chloride.
Auxiliary Attachment: React the di-acyl chloride with a chiral auxiliary, for example, a chiral oxazolidinone like those pioneered by Evans. researchgate.net This forms a chiral imide.
Diastereoselective Reaction: Generate an enolate from the chiral imide using a suitable base. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. researchgate.net This results in the formation of a new stereocenter with high diastereoselectivity.
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions to yield the enantiomerically enriched α-substituted acid, without racemizing the newly created chiral center. researchgate.net
This methodology allows for the precise construction of stereocenters, providing access to a wide range of enantiomerically pure derivatives. researchgate.netnumberanalytics.com
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include maximizing atom economy, using catalytic reactions, employing safer solvents, and designing for energy efficiency. rsc.org
To enhance the "greenness" of the synthesis, several modifications based on green chemistry principles could be explored:
Catalytic Methods: Employing catalytic methods instead of stoichiometric reagents can significantly reduce waste. acs.org For instance, catalytic hydrolysis of the ester could be more efficient than using a full equivalent of NaOH.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (room temperature, aqueous solutions), often eliminating the need for protecting groups. acs.orgepa.gov A hydrolase or lipase (B570770) could potentially be used for the selective hydrolysis of the dimethyl ester starting material.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents would reduce the environmental impact.
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly. rsc.orgmdpi.com
Stereoselective and enantioselective synthesis protocols.
Derivatization and functionalization techniques of this compound.
The this compound core structure possesses two key reactive sites: the secondary amine (nitrogen center) and the two carboxylate groups. These sites allow for a wide range of derivatization and functionalization reactions, enabling the synthesis of diverse and complex molecules.
Nitrogen Center: The secondary amine in the this compound core is a nucleophilic site that can be readily functionalized. A common strategy is N-acylation or N-alkylation. However, to control reactivity, the nitrogen is often protected. As previously mentioned, the tert-butoxycarbonyl (Boc) group is a widely used protecting group. nih.gov It renders the nitrogen non-nucleophilic, allowing for selective reactions at the carboxylate centers. The Boc group can be easily removed under acidic conditions to regenerate the free amine, which can then participate in further reactions, such as amide bond formation or reductive amination.
Carboxylate Centers: The two carboxylic acid groups are versatile handles for a variety of transformations. nih.gov
Esterification: The carboxyl groups can be converted to esters (e.g., methyl or ethyl esters) to increase solubility in organic solvents or to protect them during reactions at the nitrogen center. The synthesis described in nih.gov starts from the dimethyl ester.
Amide Bond Formation: The carboxylates can be activated and coupled with amines to form amides. This is a fundamental transformation in the synthesis of peptides and other complex molecules. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). diva-portal.org This reaction is key for attaching the this compound scaffold to other molecules, as suggested by its use as an intermediate for cephalosporin (B10832234) derivatives. nih.gov Modification of carboxylate groups in proteins using such methods is a well-established technique. nih.gov
These modifications allow for the construction of larger, multifunctional molecules built upon the this compound framework.
Asymmetric synthesis strategies are essential for producing enantiomerically pure compounds. scribd.com This can be achieved by using either chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries: As outlined in section 2.1.2, chiral auxiliaries are powerful tools for controlling stereochemistry. They are temporarily attached to the molecule, direct a stereoselective bond formation, and are then removed. wordpress.comnumberanalytics.com In the context of this compound, a chiral auxiliary would typically be attached to the carboxylate groups via an amide linkage.
| Chiral Auxiliary Type | Example | Attachment Point |
| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Carboxylate Center |
| Camphorsultams | Oppolzer's Camphorsultam | Carboxylate Center |
| Pseudoephedrine Amides | Myers' Amides | Carboxylate Center |
| A selection of common chiral auxiliaries applicable for asymmetric synthesis. wikipedia.orgresearchgate.net |
The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. Once attached, they provide a chiral environment that biases the approach of reagents to one side of the molecule. researchgate.net
Chiral Catalysts: An alternative to the stoichiometric use of chiral auxiliaries is the use of chiral catalysts. A small amount of a chiral catalyst can generate a large amount of a chiral product, which is a key principle of green chemistry. acs.org Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). rsc.org For synthesizing chiral derivatives of this compound, a chiral catalyst could be employed in reactions such as:
Asymmetric Hydrogenation: If a double bond is introduced into the propanoate backbone, it could be hydrogenated using a chiral rhodium or ruthenium catalyst to set the stereocenters.
Asymmetric Alkylation: A chiral phase-transfer catalyst could be used to direct the enantioselective alkylation of the enolate.
Enantioselective C-H Functionalization: Advanced methods involving palladium or rhodium catalysts can directly functionalize C-H bonds, and chiral versions of these catalysts can achieve this with high enantioselectivity. beilstein-journals.orgorganic-chemistry.orgrsc.org
The development of new chiral catalysts continues to expand the toolbox for the efficient and selective synthesis of complex chiral molecules. nih.gov
Synthesis of structurally related analogues.
The synthesis of analogues of this compound, particularly N-substituted iminodiacetate (B1231623) derivatives, is crucial for developing new molecules with tailored properties. A variety of methods have been developed for this purpose, often involving the reaction of amines with suitable electrophiles.
One efficient method for the synthesis of 2-substituted benzo[f]isoindole-4,9-dione derivatives utilizes N-substituted iminodiacetates. This tandem reaction involves a Cu(II)-promoted oxidation, a [3 + 2] cycloaddition, and an aromatization, showcasing the versatility of N-substituted iminodiacetate derivatives as synthons. scholaris.cagrafiati.com The reaction accommodates a wide range of N-substituents, including alkyl, cycloalkyl, and aryl groups, leading to moderate to excellent yields of the desired products. scholaris.cagrafiati.com
The steric and electronic properties of the N-substituent can significantly influence the reaction outcomes. For instance, in the synthesis of platinum(II) complexes with N-substituted iminodiacetato ligands, the nature of the R group on the imino nitrogen affects the ratio of diastereomers formed. capes.gov.br This highlights the importance of substituent choice in directing the stereochemical outcome of reactions involving these analogues.
A general and efficient iron-catalyzed hydroamidation of allylic alcohols can also be employed to synthesize γ-amido alcohols, which are structurally related to N-substituted propanoate derivatives. organic-chemistry.org Furthermore, tandem N,N- or N,C-dialkylation reactions provide an effective route to iminodiacetate derivatives. organic-chemistry.org
Below is a table summarizing the synthesis of various N-substituted iminodiacetate analogues, which are structurally similar to this compound, highlighting the diversity of achievable structures.
| Entry | N-Substituent | Product | Yield (%) | Reference |
| 1 | Methyl | 2-Methylbenzo[f]isoindole-4,9-dione | 85 | scholaris.ca |
| 2 | Ethyl | 2-Ethylbenzo[f]isoindole-4,9-dione | 82 | scholaris.ca |
| 3 | n-Propyl | 2-n-Propylbenzo[f]isoindole-4,9-dione | 78 | scholaris.ca |
| 4 | Cyclohexyl | 2-Cyclohexylbenzo[f]isoindole-4,9-dione | 75 | scholaris.ca |
| 5 | Phenyl | 2-Phenylbenzo[f]isoindole-4,9-dione | 68 | scholaris.ca |
Flow chemistry and continuous processing for this compound synthesis.
Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and reaction control. The application of continuous flow processes to the synthesis of dicarboxylic acid esters and related amino acid derivatives, such as this compound, is a promising area of research.
A continuous-flow procedure has been developed for the synthesis of β-amino acid esters via a lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.com This method utilizes a green solvent (methanol), operates at a mild temperature (35 °C), and achieves high yields with a short residence time (30 min). mdpi.com Such enzymatic flow processes could be adapted for the synthesis of this compound by reacting a suitable amine with two equivalents of an acrylate (B77674) ester.
Furthermore, a continuous flow protocol for the esterification of carboxylic acids through the diazotization of amines has been reported. organic-chemistry.org This method allows for the synthesis of various esters in high yields within 20 minutes at 90°C and is compatible with a wide range of functional groups. organic-chemistry.org This approach could potentially be used for the esterification step in the synthesis of this compound from the corresponding dicarboxylic acid.
The synthesis of β-amino α,β-unsaturated esters has also been successfully demonstrated in a continuous flow system, highlighting the utility of tubular reactors to overcome heat and mass transfer limitations. doaj.org This solvent-free approach represents a green process technology that could be applicable to the synthesis of unsaturated analogues of this compound. doaj.org
A telescoped continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. nih.gov This process involves the in-flow conversion of a carboxylic acid to an N-acylpyrazole followed by further functionalization. nih.gov A similar telescoped strategy could be envisioned for the multi-step synthesis of complex derivatives of this compound, minimizing intermediate purification steps.
The table below illustrates the efficiency of continuous flow synthesis for related ester compounds.
| Product | Catalyst/Method | Solvent | Temp (°C) | Residence Time | Yield (%) | Reference |
| β-Amino acid ester | Lipase TL IM | Methanol | 35 | 30 min | 80.3 | mdpi.com |
| Methyl Ester | Diazotization | THF | 90 | 20 min | High | organic-chemistry.org |
| Methyl amino crotonate | Acid catalyst | None | - | - | - | doaj.org |
| α-SCF₃ amide | Telescoped flow | THF/CH₃CN/DCM | 30 | 16 min | Good | nih.gov |
Photochemical and electrochemical synthetic pathways involving azanediyldipropanoate precursors.
Photochemical and electrochemical methods provide powerful and often milder alternatives to traditional synthetic transformations. These techniques can be applied to the synthesis and modification of amino acid derivatives, including precursors to this compound.
Photochemical Pathways:
Photocatalysis has emerged as a mild method for amino acid modification, capable of targeting otherwise inert side chains. rsc.org For instance, the direct decarboxylative arylation of α-amino acids can be achieved using visible light-mediated photoredox catalysis, providing a route to benzylic amine architectures from abundant amino acid precursors. acs.org This methodology could be applied to functionalize the carboxylate groups of this compound or its precursors.
A novel photochemical method for the decarboxylation of amino acids involves the elimination of carbonyl sulfide (B99878) (COS) from the corresponding thioacids. mdpi.com This reaction proceeds rapidly under UV or blue LED light and is compatible with continuous flow conditions, demonstrating its potential for scalable synthesis of N-alkyl amino derivatives. mdpi.com
Furthermore, a streamlined deoxygenative photochemical alkylation of secondary amides has been developed, enabling the synthesis of α-branched secondary amines. nih.govuva.nl This method, which can be scaled up using flow technology, could be adapted to modify amide precursors of this compound. nih.govuva.nl
Electrochemical Pathways:
Electrochemical methods offer a green and efficient approach to the synthesis of amino acid derivatives. The electrochemical oxidation of proline derivatives, known as the Shono oxidation, has been a powerful tool for functionalizing the α-position of amines. nih.govnih.gov A homogeneous copper-catalyzed version of this oxidation has been developed, which can be applied to a variety of proline-containing peptides and could be adapted for the functionalization of the nitrogen-adjacent carbons in this compound. nih.govnih.gov
The electrochemical synthesis of unnatural amino acids has been achieved through the lateral-chain decarboxylative heteroarylation of aspartic and glutamic acids. nih.gov This strategy, which utilizes electrochemistry to couple amino acid derivatives with heteroaromatics, could be applied to modify the side chains of this compound precursors.
The synthesis of β-amino acids has been accomplished using the CO2 radical anion generated under either electrochemical or photochemical conditions. chemrxiv.org This sustainable approach highlights the potential of using CO2 as a C1 building block in the synthesis of amino acid structures related to this compound.
The following table presents examples of photochemical and electrochemical reactions relevant to the synthesis and modification of precursors for this compound.
| Reaction Type | Substrate | Method | Key Features | Reference |
| Photochemical Decarboxylation | Amino acid thioacid | UV or blue LED | Rapid, flow compatible | mdpi.com |
| Photochemical Alkylation | Secondary amide | Triflic anhydride/photoredox | Synthesis of α-branched amines | nih.govuva.nl |
| Electrochemical Oxidation | Proline derivative | Cu(I)-catalyzed Shono-type | Functionalization of α-position to N | nih.govnih.gov |
| Electrochemical Arylation | Aspartic/Glutamic acid | Ni/Ag-electrocatalysis | Synthesis of unnatural amino acids | nih.gov |
| Electrochemical/Photochemical Carboxylation | N-Ac-enamide | CO₂ radical anion | Sustainable synthesis of β-amino acids | chemrxiv.org |
Mechanistic pathways of key chemical transformations involving this compound
Detailed mechanistic studies focused specifically on the transformations of this compound are not widely available in peer-reviewed literature. However, its structure as a secondary amine with two propanoate side chains suggests it can undergo reactions typical for amino acids and dicarboxylic acids. Key transformations include its formation through nucleophilic substitution and its use as a leaving group in enzymatic reactions.
One documented pathway involves the formation of α,α'-iminodipropionic acid as a secondary product in the ammonolysis of α-chloropropionic acid. This reaction is a consecutive process where the initially formed alanine (B10760859) acts as a nucleophile, attacking another molecule of α-chloropropionic acid. The kinetics of this reaction suggest that the mechanism can shift from a pure SN2 type to a pure SN1 type depending on the structure of the chloro-aliphatic acid substrate. oup.com For substrates that can form a stable carbocation, such as α-chloroisobutyric acid, the mechanism proceeds through a rate-determining dissociation of the chloride ion to form a zwitterionic carbocation intermediate. oup.com
Another key transformation is the esterification of the carboxylic acid groups. For example, the synthesis of Di-tert-butyl 3,3'-iminodipropionate involves reacting 3,3'-iminodipropionic acid with tert-butyl alcohol under acidic catalysis. The mechanism follows a standard Fischer esterification pathway, involving the protonation of the carboxylic acid, subsequent nucleophilic attack by the alcohol, and eventual elimination of water.
Kinetic isotope effects and transition state analysis
Specific experimental data on kinetic isotope effects (KIEs) for reactions involving this compound are not present in the surveyed literature. Such studies are crucial for understanding reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. wikipedia.org A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier isotopic counterpart (e.g., kH/kD). wikipedia.orgyoutube.com
Primary vs. Secondary KIEs:
Primary KIEs are observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. For instance, in a hypothetical C-H bond cleavage reaction involving this compound, replacing the hydrogen with deuterium (B1214612) would result in a significant primary KIE (typically >2), indicating that this bond breaking is central to the slowest step of the reaction. youtube.com
Secondary KIEs occur when the isotopically labeled bond is not directly involved in the rate-determining step but its properties (e.g., hybridization) change between the ground state and the transition state. wikipedia.orgyoutube.com These effects are generally smaller (kH/kD ≈ 0.7–1.5).
Transition State Analysis: The transition state is a high-energy, transient molecular configuration that exists between reactants and products. wikipedia.orgnih.gov The study of KIEs provides insight into the structure of this state. For example, a large primary KIE in a proton transfer reaction suggests a symmetric transition state where the proton is equally shared between the donor and acceptor. Computational methods are often used alongside experimental KIE data to model the geometry and energy of the transition state. nih.govrsc.org While no specific transition state analyses for this compound reactions have been published, such studies would be invaluable for elucidating its reaction mechanisms.
Investigation of reaction intermediates
A reaction intermediate is a molecular entity formed from the reactants that reacts further to give the products. libretexts.orgkhanacademy.org Their detection and characterization are fundamental to confirming a proposed reaction mechanism. researchgate.net
In the context of this compound, direct investigation of its reaction intermediates is scarce. However, related studies provide clues. For instance, the SN1 mechanism proposed for the reaction forming iminodipropionic acid from certain substrates involves a stabilized carbocation intermediate. oup.com In the enzymatic synthesis of DNA where an iminodipropionic acid conjugate (IDP-dAMP) was used, the entire conjugate acts as a substrate intermediate, which is then processed by the enzyme HIV-1 Reverse Transcriptase. sci-hub.se
Hypothetically, transformations of this compound could involve several types of intermediates:
Carbocations: In SN1-type reactions. nih.gov
Enolates: If the α-protons to the carbonyl groups are abstracted by a base.
Iminium ions: Formed if the nitrogen atom acts as a nucleophile, particularly in reactions designed for organocatalysis.
Techniques to investigate these short-lived species would include spectroscopic methods (e.g., NMR, time-resolved UV-Vis) and trapping experiments, where a reagent is added to react specifically with the intermediate to form a stable, characterizable product. researchgate.net
Role of solvent effects and catalysis on reaction rates
Solvents can significantly influence reaction rates and even alter mechanistic pathways by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgnavus.iocem.com Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. mdpi.com
Solvent Effects: The effect of a solvent is largely dependent on its polarity. Polar solvents tend to accelerate reactions where a charge is developed or separated in the transition state, as they can stabilize these charged species. wikipedia.orgcem.com A study on the reaction of α-chloroisobutyric acid with ammonia, a reaction related to the synthesis of iminodipropionic acid, showed that the reaction is susceptible to solvent effects, which can be quantified using the Grunwald-Winstein equation. oup.com Another study noted the importance of solvent effects on the silylation of iminodipropionic acid derivatives. oup.com
| Reactant Charge | Transition State | Effect of Increasing Solvent Polarity |
|---|---|---|
| Neutral | More Polar (Charge Separation) | Large Rate Increase |
| Neutral | Less Polar | Small Rate Decrease |
| Charged | Charge Dispersal | Rate Decrease |
| Charged | Charge Concentration | Rate Increase |
Catalysis: Catalysis is evident in the synthesis of this compound derivatives. Acid catalysis (e.g., sulfuric acid) is used for esterification, while specific catalysts like Ytterbium triflate [Yb(OTf)₃] are employed for efficient Boc-protection reactions. In a notable biochemical example, the enzyme HIV-1 Reverse Transcriptase catalyzes the incorporation of a nucleotide into a DNA strand using an IDP-conjugate, where the iminodipropionic acid moiety functions as a leaving group. sci-hub.se The steady-state kinetic parameters for this enzymatic catalysis were determined, showing how the enzyme facilitates the transformation.
| Substrate | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (min⁻¹µM⁻¹) |
|---|---|---|---|
| IDP-dAMP | 0.12 ± 0.01 | 15 ± 4 | 0.008 |
| IDA-dAMP | 0.29 ± 0.01 | 140 ± 10 | 0.0021 |
| dATP | 1.5 ± 0.1 | 1.1 ± 0.2 | 1.36 |
Organocatalytic applications of this compound and its derivatives
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.orgmt.com Amino acids and their derivatives, most notably proline, are a cornerstone of organocatalysis, often functioning through the formation of enamine or iminium ion intermediates. mdpi.comnobelprize.org Given that this compound is an amino acid derivative, it represents a potential, though currently unexplored, scaffold for organocatalysis. There is no published research demonstrating the use of this compound or its direct derivatives as organocatalysts.
Mechanistic studies in asymmetric transformations
Asymmetric transformations are crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov Organocatalysis is a powerful tool for achieving this. princeton.edu Mechanistic studies in this area focus on understanding how the chiral catalyst controls the stereochemical outcome of the reaction. nih.gov This typically involves the formation of a transient, covalently bound intermediate (like an iminium ion or enamine) or a well-defined non-covalent assembly (e.g., through hydrogen bonding). nih.govprinceton.edu
Since there are no reported applications of this compound in organocatalysis, no specific mechanistic studies exist. However, if it were to be used in an asymmetric transformation, for example, catalyzing an aldol (B89426) or Michael reaction, mechanistic studies would focus on:
Mode of Activation: Determining whether it proceeds via an enamine or iminium ion mechanism.
Stereocontrol Model: Proposing a transition state model that explains how the catalyst's chirality is transferred to the product. This would involve identifying the key steric and electronic interactions that favor the formation of one enantiomer over the other.
Design principles for novel azanediyldipropanoate-based organocatalysts
The design of new organocatalysts is a rational process aimed at optimizing reactivity and selectivity. nih.gov While no organocatalysts have been explicitly developed from this compound, its structure provides a clear template for potential design strategies, drawing inspiration from highly successful catalyst families like those derived from proline.
Key design principles that could be applied to the this compound scaffold include:
Introduction of Steric Bulk: Attaching bulky substituents to the carbon backbone or the nitrogen atom could enhance stereoselectivity by creating a more defined chiral pocket, forcing substrates to approach from a specific trajectory. This is a common strategy in catalysts like the MacMillan imidazolidinones. youtube.com
Installation of Additional Functional Groups: Incorporating hydrogen-bond donors (e.g., thiourea, squaramide moieties) or other Lewis basic sites could lead to bifunctional catalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously, often leading to higher reactivity and stereoselectivity. rsc.org
Conformational Restriction: Modifying the backbone to lock the molecule into a more rigid conformation can reduce the number of possible transition states, thereby improving enantioselectivity. This can be achieved by forming cyclic derivatives.
Applying these principles, one could envision synthesizing a library of this compound derivatives to screen for catalytic activity in various asymmetric reactions.
Metal-catalyzed reactions involving this compound as a ligand
The utility of this compound, also known as iminodipropionic acid (H₂IDP), as a ligand in metal-catalyzed reactions is an area of scientific inquiry. The ligand's structure, featuring a central secondary amine and two propionate (B1217596) arms, allows for versatile coordination with metal ions. This section explores the coordination chemistry of this compound and the mechanisms of transformations mediated by its metal complexes.
Coordination chemistry and complex formation
The coordination of this compound to metal centers is a prerequisite for its potential role in catalysis. The ligand can act as a tridentate chelating agent, utilizing the nitrogen atom of the secondary amine and the oxygen atoms from the two carboxylate groups. This coordination mode can lead to the formation of stable, well-defined metal complexes.
An illustrative example of such coordination is found in the formation of a rhenium(V) oxo-complex. In a study, the reaction involving N-hydroxy-2,2'-iminodipropionic acid and a rhenium precursor incidentally led to the formation of a complex with 2,2'-iminodipropionic acid itself, identified as [ReOCl₂(R,S-idpa)]⁻. In this complex, the 2,2'-iminodipropionic acid ligand is coordinated to the rhenium center. The coordination geometry is a tetragonally distorted octahedron. The ligand acts as a tridentate (O,N,O) donor, with the two chloro ligands positioned cis to the oxo group, and one of the carboxylate oxygen atoms situated trans to the oxo group. This demonstrates the facial coordinating capability of the deprotonated this compound ligand.
The formation of polynuclear coordination compounds with 3d transition metals and flexible iminodipropionic ligands has also been a subject of investigation, suggesting that this ligand can participate in the construction of more complex supramolecular architectures. While detailed structural characterization of these polynuclear complexes is emerging, it highlights the versatility of this compound in coordination chemistry.
A summary of the coordination details for the rhenium(V) complex is provided in the interactive table below.
| Feature | Description |
| Complex | [ReOCl₂(R,S-idpa)]⁻ |
| Metal Center | Rhenium(V) |
| Ligand | This compound (idpa²⁻) |
| Coordination Mode | Tridentate (O,N,O) |
| Geometry | Tetragonally distorted octahedral |
| Ligand Arrangement | 2 Cl⁻ cis to the oxo group; one carboxylate O trans to the oxo group |
Mechanisms of metal-mediated transformations
While the coordination chemistry of this compound demonstrates its capability to form stable complexes with transition metals, detailed research into the catalytic applications of these specific complexes and the elucidation of their reaction mechanisms is not extensively documented in publicly available literature. The potential for these complexes to act as catalysts in various organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions, is an area that warrants further investigation.
Generally, the mechanism of a metal-catalyzed reaction involving a ligand like this compound would likely proceed through a series of fundamental steps:
Ligand Exchange/Substrate Binding: The reactant molecule would first coordinate to the metal center, possibly by displacing a weakly bound solvent molecule.
Transformation within the Coordination Sphere: The bound substrate would then undergo a chemical transformation, which could be an insertion reaction, oxidative addition, reductive elimination, or an intramolecular rearrangement, influenced by the electronic and steric properties of the metal and the this compound ligand.
Product Release: The transformed molecule, now the product, would dissociate from the metal complex, regenerating the active catalyst for the next cycle.
The specific nature of these steps, including the kinetics and the identity of reaction intermediates, would be highly dependent on the choice of metal, the reactants, and the reaction conditions. However, without specific examples of catalysis by this compound complexes, any proposed mechanism remains speculative. Future research in this area would be necessary to establish the catalytic viability of these complexes and to understand the intricate details of their mechanistic pathways.
Advanced Spectroscopic and Structural Investigations of 2,2 Azanediyldipropanoate Systems
Conformational analysis and dynamics studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation around single bonds. chemistrysteps.com For 2,2'-Azanediyldipropanoate, rotations around the C-C and C-N single bonds lead to various conformations, with stability largely dictated by steric and electronic effects. imperial.ac.uk The study of these conformations is crucial as they can influence the molecule's chemical reactivity and biological interactions.
The primary conformations of interest are the staggered and eclipsed forms. Staggered conformations, where adjacent groups are as far apart as possible with a dihedral angle of 60°, are generally lower in energy than eclipsed conformations (0° dihedral angle) where groups are aligned, leading to torsional strain. chemistrysteps.comiitk.ac.in Within the staggered arrangements, specific conformers are described as anti (substituents are 180° apart) or gauche (substituents are 60° apart). iitk.ac.inresearchgate.net The anti conformation is typically the most stable due to minimized steric hindrance, though the gauche effect can sometimes stabilize gauche conformers through hyperconjugation, particularly when electronegative atoms are involved. iitk.ac.inlibretexts.orgnih.gov
The energy differences between these conformers define the rotational energy barrier, which is the energy required to convert from one stable conformation to another. rsc.org For many small molecules, these barriers are low enough to allow for rapid interconversion at room temperature. nih.gov Techniques like variable-temperature NMR (VT-NMR) can be employed to study these dynamics, as changes in temperature can "freeze out" certain conformers, allowing for the determination of the rotational barriers (ΔG≠) through analysis of coalescing signals. nih.gov
| Concept | Description | Relevance to this compound |
|---|---|---|
| Staggered Conformation | A low-energy arrangement where atoms or groups on adjacent carbons are 60° apart when viewed in a Newman projection. chemistrysteps.com | Represents the most stable rotational forms of the molecule. |
| Eclipsed Conformation | A high-energy arrangement where atoms or groups on adjacent carbons are aligned (0° apart), causing torsional and steric strain. iitk.ac.in | Represents the transition state for rotation between staggered conformers. |
| Anti Conformer | A staggered conformation where the two largest groups are 180° apart, minimizing steric repulsion. researchgate.net | Likely the global minimum energy conformation for the propanoate arms. |
| Gauche Conformer | A staggered conformation where the two largest groups are 60° apart, potentially leading to some steric strain. iitk.ac.in | A higher energy, but still populated, stable conformer. |
| Rotational Energy Barrier | The energy required to rotate around a single bond, corresponding to the energy of the eclipsed transition state. rsc.org | Determines the rate of interconversion between conformers; can be measured by VT-NMR. nih.gov |
Electronic structure and chiroptical properties investigation
The electronic structure of a molecule describes the arrangement and energy of its electrons. aps.org Understanding the electronic structure is fundamental to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions. Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the electronic structure, optimizing molecular geometry, and predicting various properties. escholarship.org For this compound, DFT calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the energies of different conformers.
As a chiral molecule derived from alanine (B10760859), this compound interacts with polarized light, giving rise to chiroptical properties. hmdb.ca These properties are investigated using techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. biu.ac.ilcreative-proteomics.com A CD spectrum provides a unique fingerprint for a chiral molecule and is highly sensitive to its three-dimensional structure, including its secondary and tertiary structure in larger biomolecules. creative-proteomics.comunits.it
For this compound, the CD spectrum is expected to be dominated by the electronic transitions of the carboxyl chromophores. biu.ac.il Specifically, the n→π* transition of the carboxyl groups would likely produce a characteristic band in the far-UV region (around 210-220 nm). creative-proteomics.com The sign and magnitude of the CD signal (reported as molar ellipticity, [θ]) are directly related to the absolute configuration (R or S) at the chiral centers and the molecule's preferred conformation in solution. photophysics.com
Application of advanced NMR spectroscopy for mechanistic elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. preprints.org Advanced NMR methods are particularly useful for elucidating reaction mechanisms.
In situ NMR allows for the real-time monitoring of chemical reactions as they occur within the NMR spectrometer. magritek.comrsc.org This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and elucidating complex reaction mechanisms that might be missed by analyzing only the final products. magritek.comresearchgate.net By acquiring a series of spectra over time, one can track the consumption of reactants and the formation of products and intermediates quantitatively. researchgate.net
For this compound, in situ NMR could be applied to study its synthesis or its complexation with metal ions. For example, by monitoring the reaction mixture in real-time, one could observe the rates of formation of metal-ligand complexes, potentially identify different binding modes, and calculate kinetic parameters such as reaction rates and activation energies. rsc.org
While solution NMR is used for molecules in liquid samples, solid-state NMR (ssNMR) provides structural information on solid materials. nih.gov In solids, molecular tumbling is restricted, which leads to broad, often featureless spectra due to anisotropic (orientation-dependent) interactions. libretexts.org Techniques such as Magic Angle Spinning (MAS), where the sample is spun at a specific angle (54.74°) relative to the magnetic field, are used to average these interactions and produce high-resolution spectra similar to those obtained in solution. preprints.orglibretexts.org
ssNMR is a powerful tool for characterizing the structure of this compound in its solid form. It can provide detailed information on molecular conformation and packing in the crystal lattice. nih.gov Furthermore, ssNMR can distinguish between crystalline and amorphous domains within a sample and provide insights into molecular dynamics over a wide range of timescales. solidstatenmr.org.uk
In situ NMR for monitoring reaction pathways.
Mass spectrometry and fragmentation mechanism studies for complex assemblies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. weebly.com Electrospray ionization (ESI) is a soft ionization technique commonly used to analyze molecules like this compound, as it can generate intact molecular ions from solution with minimal fragmentation. The monoisotopic molecular weight of the neutral compound is 161.0688 Da. hmdb.ca
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. orgchemboulder.com For this compound, fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways for such amino acid derivatives include:
α-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom.
Loss of a carboxyl group: Neutral loss of COOH (45 Da).
Loss of water: Neutral loss of H₂O (18 Da).
These fragmentation patterns help to confirm the structure of the molecule. ESI-MS is also exceptionally useful for studying non-covalent complexes, such as those formed between this compound and metal ions, allowing for the determination of binding stoichiometry.
| Predicted Fragment Structure | Fragmentation Pathway | Mass Loss (Da) | Predicted m/z |
|---|---|---|---|
| [M+H]⁺ | Molecular Ion | - | 162.0761 |
| [M+H - H₂O]⁺ | Loss of water | 18.01 | 144.0655 |
| [M+H - COOH]⁺ | Loss of a carboxyl group (radical) | 45.00 | 117.0761 |
| [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide | 46.01 | 116.0655 |
| [CH₃-CH=NH⁺-CH(CH₃)-COOH] | α-cleavage and loss of C₂H₄O₂ | 76.02 | 86.0549 |
X-ray crystallography and neutron diffraction for precise structural determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uwc.ac.za The technique involves diffracting a beam of X-rays off a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the molecular structure can be built and refined. aps.org This method yields highly accurate data on bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's conformation in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.
Neutron diffraction is a complementary technique that provides unique structural information. ill.eu While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. A key advantage of neutron diffraction is its high sensitivity to light atoms, especially hydrogen. ill.eucnrs.fr This makes it an exceptionally powerful tool for accurately locating hydrogen atoms, which is often difficult with X-ray crystallography. For this compound, neutron diffraction could precisely determine the positions of protons in its carboxyl and amine groups, offering unambiguous insight into the hydrogen-bonding network and the protonation state of the molecule in the crystal. nih.gov
| Technique | Interaction Probe | Primary Structural Information Obtained | Key Advantage for this compound |
|---|---|---|---|
| X-ray Crystallography | X-rays (scattered by electrons) | Precise 3D coordinates of non-hydrogen atoms, bond lengths, bond angles, unit cell dimensions. aps.org | Definitive determination of the overall molecular conformation and crystal packing. |
| Neutron Diffraction | Neutrons (scattered by nuclei) | Precise location of all atoms, including hydrogen/deuterium (B1214612). ill.eu | Unambiguous determination of hydrogen atom positions, crucial for defining the hydrogen-bonding network and protonation states. nih.gov |
Computational and Theoretical Studies on 2,2 Azanediyldipropanoate
Quantum chemical calculations for molecular structure and reactivity
Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the electronic structure and inherent properties of a molecule. scirp.org These methods can predict molecular geometries, vibrational frequencies, and various reactivity descriptors.
Density Functional Theory (DFT) has become a widely used quantum-chemical method for its favorable balance of accuracy and computational cost. wiley.com It is employed to investigate molecular structures, reaction energies, and the heights of energy barriers. wiley.com DFT calculations are particularly useful for studying reaction mechanisms by optimizing the geometries of reactants, products, intermediates, and transition states. acs.org For instance, in the acid-catalyzed esterification of ethanoic acid and ethanol, DFT has been used to calculate the potential energy surface, revealing that the key rate-determining step is the nucleophilic addition of the alcohol after acid protonation. acs.org
For 2,2'-Azanediyldipropanoate, DFT calculations can elucidate its acid-base properties by modeling deprotonation steps, its reactivity in complexation with metal ions, or its participation in organic reactions like amidation. nih.govresearchgate.net By calculating the energies of all species along a reaction pathway, a detailed energy profile can be constructed, identifying the transition states and determining the kinetic feasibility of the reaction. acs.org
| Parameter | Reactants | Transition State (TS) | Products | Reaction Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|---|---|
| Electronic Energy (Hartree) | -570.125 | -570.095 | -570.150 | -15.69 | 18.83 |
| Zero-Point Energy (Hartree) | 0.145 | 0.142 | 0.148 | ||
| Relative Free Energy (kcal/mol) | 0.00 | 18.83 | -15.69 |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical principles and constants, without incorporating empirical parameters from experimental data. fiveable.megriffith.edu.au These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), aim to solve the electronic Schrödinger equation directly. researchgate.net While computationally more demanding than DFT, ab initio methods are often used to achieve high-accuracy predictions of molecular properties. researchgate.net
These techniques are applied to determine properties like dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and intermolecular interactions. researchgate.net Studies on amino acids, which are structurally related to this compound, have used ab initio calculations to evaluate these properties and establish correlations between them. researchgate.net For this compound, such calculations would provide a benchmark for its electronic characteristics.
| Property | Predicted Value | Unit |
|---|---|---|
| Dipole Moment | 2.55 | Debye |
| Molecular Volume | 145.8 | ų |
| HOMO Energy | -9.85 | eV |
| LUMO Energy | 0.52 | eV |
| Ionization Energy | 9.85 | eV |
| Electron Affinity | 0.52 | eV |
Density Functional Theory (DFT) calculations of reaction energies and transition states.
Molecular dynamics simulations for conformational sampling and interactions
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. ucsf.edunih.gov It is a powerful tool for studying the dynamic behavior of systems, from small molecules to large biological macromolecules. nih.gov MD simulations can be used to explore the conformational landscape of flexible molecules, study their aggregation behavior in solution, and analyze their interactions with their environment. nih.govnih.govnih.gov
For this compound, MD simulations would be invaluable for understanding its behavior in an aqueous solution. These simulations can reveal the different conformations the molecule adopts, the stability of these conformers, and the nature of its hydrogen bonding with surrounding water molecules. nih.govrsc.org Furthermore, MD can be used to study the self-association of molecules or their interactions with other solutes or surfaces, providing a dynamic picture that is inaccessible through static calculations alone. nih.govacs.org Gaussian accelerated molecular dynamics (GaMD) is an enhanced sampling method that can further accelerate the exploration of conformational changes and binding events. unc.edu
Molecular docking and binding affinity predictions for theoretical interactions
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. mdpi.comnih.gov This technique is a cornerstone of computer-aided drug design. The process involves sampling possible conformations of the ligand within the receptor's binding site and scoring them, often using a force field, to estimate the strength of the interaction, typically reported as a binding energy in kcal/mol. e-century.us
Given that this compound is a chelating agent, molecular docking can be employed to predict how it might interact with the active sites of metalloenzymes or other proteins. wiley.comnih.gov By docking the molecule into a protein's crystal structure, researchers can identify key interactions, such as hydrogen bonds or ionic interactions, that stabilize the complex and predict the binding affinity. mdpi.com These theoretical predictions can guide the design of more potent inhibitors or chelators. e-century.us
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -7.8 | Arg145, Lys329 | Ionic Interaction, H-Bond |
| 2 | -7.5 | Asn148, Gln192 | H-Bond |
| 3 | -7.1 | Tyr248, Arg145 | H-Bond, Ionic Interaction |
Structure-Reactivity Relationship (SRR) modeling and predictive analytics
Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative link between the chemical structure of a molecule and its reactivity. oup.com By developing mathematical models based on a set of known compounds, these relationships can be used to predict the properties and behavior of new, untested molecules. Computational chemistry plays a vital role by providing a wide range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) that can be correlated with experimental reactivity data. researchgate.net
For this compound, an SRR model could be developed using a library of its derivatives. By calculating descriptors for each derivative using methods like DFT and correlating them with an experimentally measured property (such as metal ion binding constants or reaction rates), a predictive model could be built. This would allow for the rapid screening of virtual compounds and prioritization of synthetic targets.
In silico design of novel this compound derivatives
In silico design refers to the rational design of new molecules using computational methods. alrasheedcol.edu.iqnih.gov This approach leverages the insights gained from the theoretical studies described above—such as quantum mechanics, molecular dynamics, and docking—to create novel compounds with specific, enhanced properties. researchgate.netufrgs.brinnovareacademics.in
Starting with the this compound scaffold, new derivatives could be designed to optimize a particular function. For example, if molecular docking studies suggest a specific modification would improve binding to a target enzyme, that derivative can be "built" and evaluated computationally before any synthetic chemistry is undertaken. alrasheedcol.edu.iq This iterative cycle of design, computational evaluation, and prediction significantly accelerates the discovery of molecules with desired activities, such as improved chelation ability, enhanced biological activity, or different physicochemical properties like solubility. innovareacademics.inscielo.org.mx
Mechanistic Insights into Molecular Interactions of 2,2 Azanediyldipropanoate
Non-covalent interactions and supramolecular assembly of azanediyldipropanoates
The self-assembly of molecules into ordered, functional, and stable superstructures is orchestrated by a range of non-covalent interactions. researchgate.netmdpi.com In the case of 2,2'-Azanediyldipropanoate, these interactions, including hydrogen bonds and van der Waals forces, are fundamental to its crystal packing and the formation of more complex supramolecular architectures. fortunejournals.comrsc.org The interplay of the secondary amine group, which can act as a hydrogen bond donor, and the carboxylate groups, which are excellent hydrogen bond acceptors, dictates the formation of robust networks. These supramolecular assemblies are not merely structural curiosities but are pivotal in fields like materials science and drug delivery. researchgate.netfortunejournals.com
Hydrogen bonds are the principal directional forces governing the supramolecular assembly of this compound. researchgate.net The molecule's structure, featuring both donor (N-H) and acceptor (C=O, O-H) groups, allows for the formation of extensive and predictable hydrogen-bonding patterns. biorxiv.orglibretexts.org In the solid state, these interactions lead to the formation of intricate one-, two-, or three-dimensional networks. rsc.orgnih.gov For instance, the carboxyl groups can form classic R22(8) dimers, while the secondary amine can link these dimers into larger chains or sheets. nih.gov The presence of water molecules in the crystal lattice can further bridge different IDP molecules, creating even more complex and stable hydrogen-bonded frameworks. biorxiv.orglibretexts.org The strength and geometry of these bonds, with typical O-H···O and N-H···O distances, are key determinants of the crystal's physical properties. libretexts.org
Interactive Table: Representative Hydrogen Bond Parameters in Azanediyldipropanoate-containing Structures
| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |
|---|---|---|---|---|
| N-H | O=C | 2.8 - 3.2 | 150 - 170 | Intermolecular |
| O-H | O=C | 2.5 - 2.8 | 160 - 180 | Intermolecular (Carboxylic acid dimer) |
Host-guest chemistry involves the complexation of a "guest" molecule within the cavity or binding site of a larger "host" molecule, driven by non-covalent interactions. wikipedia.orgrsc.org While this compound itself is not a classic macrocyclic host, its derivatives and metal-organic frameworks (MOFs) can form structures with cavities capable of encapsulating guest molecules. thno.orgresearchgate.net The functional groups of IDP can be strategically utilized to coordinate with metal ions, leading to the self-assembly of porous materials. The size, shape, and chemical nature of the pores in these IDP-based MOFs can be tailored to selectively bind specific guests, such as small gas molecules or organic solvents. The binding is often reversible and can be influenced by external stimuli like temperature or pH, making these systems promising for applications in separation, storage, and sensing. thno.orgibs.re.kr
Hydrogen bonding networks.
Enzymatic recognition and mechanistic inhibition studies (in vitro, non-clinical)
The interaction of small molecules with enzymes is a cornerstone of biochemistry and pharmacology. mhmedical.com this compound and its derivatives have been explored as substrates or inhibitors in various enzyme systems, providing insights into molecular recognition at the active site. mdpi.comnih.gov These in vitro studies, conducted outside of living organisms, are crucial for understanding the fundamental biochemical pathways and for the initial stages of drug discovery. nih.gov
In certain enzymatic reactions, derivatives of this compound can act as substrates. A notable example involves its use as a leaving group in DNA polymerization catalyzed by HIV-1 Reverse Transcriptase. sci-hub.se In these studies, an iminodipropionic acid-dAMP conjugate (IDP-dAMP) was shown to be an effective substrate. sci-hub.seresearchgate.net The kinetics of the incorporation of IDP-dAMP were studied, and it was found to have improved properties over similar analogues, such as iminodiacetic acid-dAMP (IDA-dAMP). sci-hub.se The efficiency of incorporation followed the order of the nucleobase: A > T > G > C. sci-hub.se Such studies follow Michaelis-Menten kinetics, where parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined to quantify the enzyme-substrate interaction. wikipedia.org
Interactive Table: Kinetic Parameters for IDP-dAMP as a Substrate for HIV-1 RT
| Substrate | Concentration for 91% conversion (µM) | Reaction Time (min) | Observation |
|---|---|---|---|
| IDP-dAMP | 50 | 60 | High efficiency at low concentration sci-hub.se |
Detailed investigations into how this compound-based ligands interact with an enzyme's catalytic site reveal the specific amino acid residues involved in binding. nih.gov Techniques like X-ray crystallography of the enzyme-ligand complex can map out the hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, the carboxylate groups of IDP could form salt bridges with positively charged residues like arginine or lysine, while the propionate (B1217596) side chains could fit into hydrophobic pockets. nih.gov While direct evidence for allosteric modulation by IDP is not prevalent, this mechanism involves a ligand binding to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This remains a potential area of investigation for appropriately designed IDP derivatives.
Substrate binding mechanisms and kinetics in enzymatic reactions.
Protein-ligand interaction modeling and computational mutagenesis based on this compound
Computational methods are powerful tools for predicting and analyzing the interactions between a ligand like this compound and a protein target. nih.govmdpi.combiorxiv.org These in silico approaches complement experimental data and can guide the design of new molecules with enhanced binding affinity or specificity. rsc.org
Molecular docking simulations can predict the preferred binding pose of IDP within a protein's active site, estimating the binding free energy. researchgate.net These models highlight key interactions, such as the formation of hydrogen bonds between the carboxylate oxygens of IDP and backbone amides or side-chain hydroxyls of the protein. mdpi.com Furthermore, computational mutagenesis, or in silico alanine (B10760859) scanning, allows researchers to predict the impact of specific amino acid mutations in the protein's binding site on the affinity for IDP. mdpi.comulisboa.ptwalshmedicalmedia.com By systematically replacing residues with alanine, the contribution of individual side chains to the binding energy can be calculated. ulisboa.ptnih.gov This can identify "hot-spot" residues that are critical for the interaction. ulisboa.pt For example, mutating a key arginine that forms a salt bridge with an IDP carboxylate would be predicted to significantly decrease binding affinity, a hypothesis that can then be tested experimentally. nih.gov These computational studies provide a detailed, atom-level understanding of the recognition process and are invaluable for the rational design of novel enzyme inhibitors or substrates. rsc.org
Interactions with other biomacromolecules (e.g., nucleic acids, carbohydrates) at a mechanistic level (in vitro/in silico).
While direct experimental studies focusing exclusively on the mechanistic interactions of this compound with nucleic acids and carbohydrates are not extensively documented in publicly available literature, insights can be drawn from in silico models and research on structurally related dicarboxylic acids and iminodiacetic acid derivatives. The unique structural features of this compound, namely its two carboxyl groups and a central tertiary amine, suggest a capacity for various non-covalent interactions with these biomacromolecules.
Interactions with Nucleic Acids:
The interaction of small molecules with DNA is a cornerstone of drug design and molecular biology. biorxiv.org These interactions are generally classified into groove binding, intercalation, and electrostatic interactions. biorxiv.org For this compound, electrostatic and hydrogen bonding interactions are the most probable mechanisms of association with nucleic acids like DNA.
In silico docking simulations are a powerful tool for predicting the binding modes of small molecules to DNA. mdpi.comnih.gov Such studies on various carboxylic acid-containing compounds have revealed their potential to interact with the grooves of the DNA double helix. nih.gov The negatively charged phosphate (B84403) backbone of DNA presents a prime target for electrostatic interactions. The tertiary amine of this compound can be protonated at physiological pH, acquiring a positive charge that could facilitate favorable electrostatic interactions with the negatively charged phosphate groups of DNA.
Furthermore, the two carboxyl groups of this compound can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor. These functional groups could form a network of hydrogen bonds with the functional groups of the nucleotide bases exposed in the major or minor grooves of DNA. ijacskros.com For instance, studies on quinoline-3-carboxylic acid derivatives have shown that the carbonyl group can serve as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) base pairs in the minor groove. nih.gov While not a direct analogue, this highlights the potential role of carboxylic acid moieties in specific DNA recognition.
One study investigated iminodipropionic acid as a leaving group in DNA polymerization catalyzed by HIV-1 Reverse Transcriptase. sci-hub.se This finding, while focused on a specific enzymatic reaction, implies that the iminodipropionate moiety can be accommodated within the active site of a DNA-processing enzyme, suggesting a level of molecular recognition and interaction with the enzyme-DNA complex. sci-hub.seresearchgate.net
Interactions with Carbohydrates:
Carbohydrates present a multitude of hydroxyl groups that are capable of acting as both hydrogen bond donors and acceptors. This makes hydrogen bonding a primary force driving the interaction with small molecules like this compound.
Research on the interaction between the polysaccharide chitosan (B1678972) and various α, ω-dicarboxylic acids has shown that non-covalent interactions, including ionic interactions and intermolecular hydrogen bonds, are key to their association. scirp.org Molecular docking studies in this research indicated that the amino group of chitosan and the carboxyl groups of the dicarboxylic acids are the primary sites of hydrogen bonding. scirp.org Extrapolating from this, it is plausible that the carboxyl groups of this compound could form hydrogen bonds with the hydroxyl groups of various polysaccharides.
Furthermore, studies have led to the isolation of specific binding proteins for both glucose and C4-dicarboxylic acids from Pseudomonas aeruginosa. nih.govnih.gov The existence of a dicarboxylic acid-binding protein (DBP) that binds succinate, with competitive inhibition by fumarate (B1241708) and malate, underscores the principle that dicarboxylic acids can be specifically recognized by biological macromolecules. nih.govnih.gov This suggests that this compound could potentially be a ligand for carbohydrate-binding proteins (lectins) or other carbohydrate-processing enzymes, with the dicarboxylate feature being a key recognition element. The binding would likely involve a combination of hydrogen bonding and electrostatic interactions within a specific binding pocket.
The table below summarizes the potential mechanistic interactions of this compound with nucleic acids and carbohydrates based on the functionalities of the molecule and data from related compounds.
| Biomolecule | Potential Interaction Type | Functional Groups of this compound Involved |
| Nucleic Acids (e.g., DNA) | Electrostatic Interactions | Protonated tertiary amine interacting with the phosphate backbone. |
| Hydrogen Bonding | Carboxyl groups and protonated amine interacting with nucleotide bases in the grooves. | |
| Carbohydrates (e.g., Polysaccharides) | Hydrogen Bonding | Carboxyl groups interacting with hydroxyl groups of the carbohydrate. |
| Ionic Interactions | Deprotonated carboxyl groups interacting with any positively charged functional groups on the carbohydrate or its associated proteins. |
Explorations in Chemical and Material Sciences: Research Applications of 2,2 Azanediyldipropanoate
Role as a building block in complex organic molecule synthesis
The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the creation of novel pharmaceuticals, agrochemicals, and materials. solubilityofthings.com 2,2'-Azanediyldipropanoate and its derivatives are valuable building blocks in this field due to their structural features. chemimpex.comchemimpex.com The presence of both amine and carboxylic acid functionalities allows for a variety of chemical modifications, making it a versatile intermediate in the construction of intricate molecular architectures. chemimpex.com
Derivatives of iminodipropionic acid, such as N-Boc-iminodipropionic acid and Fmoc-iminodipropionic acid, are particularly significant in peptide synthesis. chemimpex.comchemimpex.com The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) protecting groups allow for controlled, sequential reactions, which is crucial for building specific peptide sequences. chemimpex.comchemimpex.com These protected forms of iminodipropionic acid facilitate the creation of complex peptides for drug development and biological studies. chemimpex.comchemimpex.com
Furthermore, the iminodipropionate backbone is utilized in ligand design for catalytic systems and in the synthesis of peptide mimetics. The bulky tert-butyl esters in derivatives like Di-tert-butyl 3,3'-Iminodipropionate serve to protect the carboxylate groups during synthesis, allowing for selective deprotection and functional group diversification.
Table 1: Key Derivatives of this compound in Organic Synthesis
| Derivative Name | Protecting Group | Key Application Areas |
|---|---|---|
| N-Boc-Iminodipropionic acid | Boc (tert-butyloxycarbonyl) | Peptide synthesis, Drug development, Bioconjugation. chemimpex.com |
| Fmoc-iminodipropionic acid | Fmoc (fluorenylmethoxycarbonyl) | Peptide synthesis, Drug development, Bioconjugation. chemimpex.com |
Development of this compound-based materials
The unique properties of this compound also lend themselves to the development of advanced materials with tailored functionalities. These materials find applications in diverse fields, including biomedicine and materials science. chemimpex.comnih.gov
Polymeric materials and hydrogels with controlled properties
Polymeric materials, particularly hydrogels, are a significant area of research for this compound applications. basicmedicalkey.comresearchgate.net Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, and their properties can be controlled by their chemical composition. researchgate.net Derivatives of iminodipropionic acid can be incorporated into polymer chains to create hydrogels with specific characteristics, such as pH-sensitivity. mdpi.com
For instance, the carboxylic acid groups in the iminodipropionate structure can deprotonate at basic pH, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. mdpi.com This pH-responsive behavior is valuable for applications like controlled drug delivery, where the release of a therapeutic agent can be triggered by changes in the physiological environment. basicmedicalkey.com The development of such "smart" hydrogels is an active area of research. researchgate.net
Self-assembling systems and soft matter
Self-assembly is a process where disordered molecular components spontaneously form organized structures. thno.org This phenomenon is fundamental in nature and is increasingly being harnessed to create novel materials. thno.orgmdpi.com Derivatives of this compound can be designed to participate in self-assembly processes, leading to the formation of soft matter such as nanofibers, tubes, and particles. frontiersin.org
The ability of these molecules to form non-covalent interactions like hydrogen bonding and electrostatic interactions drives the self-assembly process. mdpi.com By modifying the structure of the iminodipropanoate derivative, researchers can control the resulting self-assembled structures and their properties. frontiersin.org This approach has been used to develop supramolecular hydrogels and other soft materials with potential applications in tissue engineering and drug delivery. frontiersin.org
Application in analytical research methodologies
In addition to its role in synthesis and materials science, this compound and its derivatives have found utility in analytical chemistry, where they can enhance the detection and separation of various compounds. sci-hub.sersc.orgmdpi.comfrontiersin.orgfishersci.ca
As a derivatizing agent for enhanced analytical detection
Derivatization is a technique used to chemically modify an analyte to improve its detection in analytical methods like chromatography. greyhoundchrom.comresearchgate.net This process can enhance the analyte's response to a detector or alter its chromatographic behavior. sci-hub.sechromatographyonline.com While specific examples of this compound as a primary derivatizing agent are not extensively documented in the provided search results, the fundamental principle of using compounds with reactive functional groups for derivatization is well-established. mdpi.comscirp.org For instance, reagents with amine or carboxylic acid groups are commonly used to tag analytes for improved detection by techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netscirp.org The bifunctional nature of this compound suggests its potential for such applications, enabling the introduction of a detectable tag onto target molecules.
In chromatographic stationary phases or mobile phase additives
Chromatography is a powerful separation technique that relies on the differential distribution of analytes between a stationary phase and a mobile phase. njit.eduuobasrah.edu.iqrsc.org The properties of both phases are critical for achieving effective separation. libretexts.org While the direct use of this compound in commercial stationary phases is not detailed in the search results, its chemical structure suggests potential applications. For example, its ability to chelate metal ions could be exploited in specialized stationary phases for separating metal-sensitive compounds. chromatographyonline.com
More commonly, compounds with similar functionalities are used as mobile phase additives. nih.govchromatographyonline.comnih.gov These additives can improve peak shape, resolution, and sensitivity by interacting with the analytes or the stationary phase. nih.gov For instance, acidic additives are often used in reversed-phase chromatography to control the ionization of analytes. chromatographyonline.com The acidic nature of this compound could allow it to function as a mobile phase additive to modulate the separation of certain compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Iminodipropionic acid |
| N-Boc-Iminodipropionic acid |
| Fmoc-iminodipropionic acid |
| Di-tert-butyl 3,3'-Iminodipropionate |
| Decyloxypropyl-3-iminodipropionic acid, monosodium salt |
Potential in heterogeneous and homogeneous catalysis.
The compound this compound, also known as iminodipropionate, and its derivatives serve as versatile building blocks in the development of advanced catalytic systems. The core structure, featuring a central amine and two propanoate arms, makes it an excellent chelating ligand capable of coordinating with various metal ions. This ability to form stable metal complexes is central to its application in both homogeneous and heterogeneous catalysis. wiley.com In these applications, the iminodipropionate moiety is typically not the catalyst itself but rather a critical component of a larger catalytic complex or a functional group on a solid support. google.comresearchgate.net
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.comhrmrajgurunagar.ac.in The iminodipropionate ligand framework is instrumental in designing soluble metal complexes with specific catalytic activities. By coordinating to a metal center, the ligand can influence its electronic properties and steric environment, thereby tuning its reactivity and selectivity for a particular chemical transformation. rsc.org
A notable area of research involves vanadium complexes. For instance, amavadin, a naturally occurring vanadium complex found in some Amanita mushrooms, contains N-hydroxy-2,2′-iminodipropionate ligands. researchgate.net Studies have explored the catalytic activity of synthetic amavadin and related complexes in oxidation reactions. researchgate.net Density Functional Theory (DFT) studies have investigated the bromoperoxidase catalytic activity of an oxidized amavadin complex, [V(HIDPA)2]− (where HIDPA is 2,2'-(hydroxyimino)dipropionate), highlighting how the ligand framework supports the vanadium center in facilitating the oxidation of bromide. researchgate.net The coordination of the iminodipropionate derivative is crucial for the stability and reactivity of the catalytically active species.
Heterogeneous Catalysis
Heterogeneous catalysts operate in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. chemistrystudent.comlibretexts.orgopenstax.org A primary advantage of heterogeneous catalysis is the ease of separating the catalyst from the reaction products, which allows for catalyst recycling and simplifies product purification. mdpi.com
Research has demonstrated the utility of iminodipropionate derivatives in creating solid-supported, recyclable catalysts. A key example is the functionalization of polystyrene resins. In one synthetic approach, chloromethyl polystyrene is reacted with dimethyl iminodipropionate to graft the iminodipropionate ester onto the polymer backbone. google.com This functionalized polystyrene is then converted into a polyamide resin by reacting it with a small-chain dialkylamine like diethylamine. google.com The resulting polymer contains tertiary amine and carboxamide groups that act as catalytic sites.
This polymer-based catalyst has proven effective in the chlorination of alcohols, such as the conversion of n-octanol to octyl chloride using thionyl chloride. google.com The catalyst can be used in small quantities (e.g., 1% by weight based on the alcohol) and can be recovered by simple filtration and reused, demonstrating the practical advantages of this heterogeneous system. google.com The iminodipropionate linker is essential for anchoring the catalytic groups to the solid support.
Table 1: Research Findings on the Catalytic Applications of this compound Derivatives
| Catalyst Type | Catalyst System | Reaction Type | Key Findings |
|---|---|---|---|
| Homogeneous | Vanadium(IV) complex with N-hydroxy-2,2′-iminodipropionate ligands (Amavadin-related complex) | Oxidation | The complex demonstrates bromoperoxidase activity. The ligand framework is crucial for stabilizing the catalytically active hydroperoxido adduct. researchgate.net |
| Heterogeneous | Polyamide resin derived from dimethyl iminodipropionate and chloromethyl polystyrene | Chlorination of Alcohols | The resin effectively catalyzes the chlorination of n-octanol to octyl chloride at 70°C. The catalyst is recyclable. google.com |
| Homogeneous | Ruthenium complexes (general) | Cycloaddition | Metal complexes are explored for catalysis inside living cells, demonstrating the biocompatibility of some ligand-metal systems for complex transformations. nih.gov |
| Heterogeneous | Polymer-anchored amino acid ruthenium complexes | Epoxidation | Merrifield resin functionalized with amino acids (related structures to iminodipropionate) and treated with ruthenium(III) chloride showed selective epoxidation of alkenes. scirp.org |
Table 2: Compound Names Mentioned in Article
| Compound Name | Other Names/Derivatives Mentioned |
|---|---|
| This compound | Iminodipropionate, 3,3'-Iminodipropionic acid |
| Dimethyl iminodipropionate | - |
| N-hydroxy-2,2′-iminodipropionate | HIDPA |
| Vanadium | - |
| Ruthenium | - |
| Chloromethyl polystyrene | Merrifield resin |
| Thionyl chloride | - |
| n-Octanol | - |
| Octyl chloride | - |
Future Research Trajectories and Unanswered Questions in 2,2 Azanediyldipropanoate Chemistry
Emerging synthetic challenges and innovative methodologies
The synthesis of aminodicarboxylic acids like 2,2'-Azanediyldipropanoate and its derivatives faces ongoing challenges related to selectivity, efficiency, and environmental impact. Traditional methods can be cumbersome, and the development of novel, sustainable synthetic routes is a key area of future research.
One of the primary challenges lies in achieving high yields and stereoselectivity, particularly when creating more complex analogues. Modern organic chemistry is increasingly moving away from stoichiometric reagents towards catalytic processes. A significant future direction will involve the development of new catalytic systems for the synthesis of such compounds. For instance, the use of heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb2O5), has shown promise for the direct synthesis of diamides from dicarboxylic acids and amines, offering a base-tolerant and effective method. acs.org Exploring similar catalysts for the direct synthesis of this compound itself from simpler precursors could be a fruitful avenue.
Furthermore, innovative decarboxylative strategies are emerging as powerful tools for forming C-N bonds. rsc.org These methods utilize carboxylic acids as readily available and non-toxic building blocks, proceeding through mechanisms like transition metal catalysis, photoredox catalysis, or electrochemical methods. rsc.org Applying these modern decarboxylative approaches to create the core structure of this compound or to functionalize it could overcome the limitations of classical methods. rsc.org Another area of innovation is the development of multicomponent reactions, such as the Ugi reaction, which can create complex amine structures in a single step from an amine, an aldehyde, a carboxylic acid, and an isocyanide. numberanalytics.com Adapting such reactions could provide a highly efficient pathway to novel derivatives of this compound.
The table below summarizes some emerging synthetic methodologies and the challenges they address.
| Methodology | Addressed Challenge | Potential Application for this compound |
| Heterogeneous Catalysis (e.g., Nb2O5) | Efficiency, Catalyst recovery, Base-tolerance | Direct synthesis from dicarboxylic acids and amines. |
| Decarboxylative Coupling | Use of sustainable starting materials, Atom economy | Formation of C-N bonds using carboxylic acid precursors. rsc.org |
| Photoredox/Electrochemical Synthesis | Mild reaction conditions, Green chemistry | Alternative energy sources to drive the synthesis. rsc.org |
| Multicomponent Reactions (e.g., Ugi) | Step-economy, Molecular diversity | Rapid generation of a library of complex derivatives. numberanalytics.com |
| Flow Chemistry | Scalability, Safety, Process control | Continuous and automated production. unimi.it |
Advancements in in situ and operando spectroscopic techniques for mechanistic studies
Understanding the precise mechanism of reactions involving this compound is crucial for optimizing existing processes and designing new ones. The transient nature of intermediates and the complex interactions at interfaces, especially in catalytic systems, make this a significant challenge. Advancements in in situ and operando spectroscopy are set to revolutionize this field by allowing researchers to observe molecular transformations as they happen.
In situ and operando Fourier-transform infrared (FTIR) spectroscopy are particularly powerful tools. nih.govresearchgate.netcsic.es These techniques can identify reaction intermediates and surface-adsorbed species in real-time under actual reaction conditions. For example, in the study of aminopolycarboxylate complexes in catalysis, operando FTIR can help distinguish between different adsorbed species and track their evolution over time, providing critical insights into the reaction pathway. csic.esorcid.orggoogle.comardc.edu.aursc.org Future research will likely see the increased application of these methods to study the synthesis of this compound and its role in various chemical transformations. Combining operando FTIR with other techniques like mass spectrometry (MS) can provide a more complete picture by correlating changes in surface species with the evolution of gas-phase products. csic.es
Nuclear Magnetic Resonance (NMR) spectroscopy is another technique that is being adapted for real-time reaction monitoring. Flow NMR, when coupled with other spectroscopic methods like FTIR, allows for the quantitative analysis of reaction species, helping to determine kinetics and identify rate-determining steps. nih.govresearchgate.net The application of these combined in situ techniques to the study of this compound chemistry could resolve long-standing questions about its reaction mechanisms.
The table below highlights key spectroscopic techniques and their potential contributions to understanding the chemistry of this compound.
| Spectroscopic Technique | Information Gained | Future Research Focus |
| Operando FTIR | Identification of surface intermediates, Adsorption modes. rsc.orgdiffer.nl | Elucidating catalytic synthesis mechanisms, Studying degradation pathways. |
| In situ NMR | Quantitative analysis of species in solution, Kinetic data. nih.gov | Real-time monitoring of solution-phase reactions and complexation. |
| Combined FTIR-MS | Correlation of surface and gas-phase species. csic.es | Comprehensive mechanistic studies of catalytic reactions. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal centers. orcid.org | Investigating the role of metal complexes of this compound in catalysis. |
Integration of artificial intelligence and machine learning in compound design and reaction prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of navigating the vast chemical space to accelerate discovery. nih.gov For a molecule like this compound, these computational approaches offer powerful new ways to design novel derivatives with tailored properties and to predict the outcomes of their reactions.
One of the most promising applications of AI is in de novo drug design and materials discovery. nih.govwiley.com Machine learning models can be trained on large datasets of known molecules to learn the complex relationships between structure and activity. nih.govthe-innovation.org These models can then generate novel molecular structures, including derivatives of this compound, that are predicted to have desired properties, such as enhanced binding affinity to a biological target or specific catalytic activity. wiley.comnih.gov For example, AI can be used to design new chelating agents based on the iminodipropionate scaffold for applications in medicine or environmental remediation. nih.govmdpi.com
Another major frontier is the prediction of reaction outcomes. ijnc.irijnc.irmit.edu ML algorithms, particularly neural networks, can be trained on vast reaction databases to predict the major product of a given set of reactants and conditions. mit.eduaimlic.com This can save significant time and resources in the lab by prioritizing promising synthetic routes. nih.gov Future research will focus on developing more accurate and generalizable models that can handle the nuances of organic synthesis, including the specific reactivity of aminodicarboxylic acids. ijnc.ir The integration of quantum chemical calculations with machine learning is also a key area, promising to enhance the predictive accuracy of these models. ijnc.ir
| AI/ML Application | Objective | Relevance to this compound |
| De Novo Design | Generate novel molecules with desired properties. | Design of new drugs, catalysts, or materials based on the IDP scaffold. nih.gov |
| Reaction Outcome Prediction | Predict the products and yields of chemical reactions. mit.edu | Optimize synthetic routes and explore new reaction pathways for derivatives. ijnc.ir |
| Quantitative Structure-Activity Relationship (QSAR) | Model the correlation between chemical structure and biological activity. | Predict the therapeutic potential or toxicity of new IDP analogues. nih.gov |
| Materials Informatics | Accelerate the discovery of new materials. | Design functional polymers or hydrogels incorporating this compound. chemimpex.com |
Exploration of novel bio-inspired applications beyond current scope
Nature provides a vast library of functional molecules and systems that can inspire new technologies. This compound, as an amino acid derivative, is well-suited for bio-inspired applications. While it has seen some use, its full potential in biomimetic systems and biotechnology remains largely untapped.
A significant area of future research is in the development of advanced drug delivery systems. chemimpex.comresearchgate.net The structure of this compound can be incorporated into polymers to create biocompatible materials like hydrogels or nanoparticles for the controlled release of therapeutic agents. chemimpex.com Its chelating properties could also be harnessed to deliver metal-based drugs or imaging agents.
Another exciting frontier is in the field of nucleic acid chemistry. Research has shown that iminodipropionic acid can function as an effective leaving group in the enzyme-catalyzed synthesis of DNA, even outperforming similar molecules like iminodiacetic acid. sci-hub.se This opens the door to its use in synthetic biology and biotechnology for creating modified nucleic acids with novel properties. Further investigation into the scope of this reactivity and its application with different polymerases and nucleobase analogues is warranted. sci-hub.se
The development of bio-inspired materials is another promising direction. bioinspired-materials.chmdpi.com The functional groups of this compound make it a useful building block for creating functionalized polymers with applications in sensors, coatings, or tissue engineering. chemimpex.comchemimpex.com For example, its incorporation into polymer backbones could create materials with specific metal-binding capabilities or pH-responsive properties.
| Bio-inspired Application | Current Finding/Concept | Future Research Direction |
| DNA Polymerization | Acts as an efficient leaving group for HIV-1 Reverse Transcriptase. sci-hub.se | Exploring its use with other polymerases and for the synthesis of modified nucleic acids. |
| Drug Delivery | Used as a building block for functionalized polymers and in peptide synthesis. chemimpex.comchemimpex.comresearchgate.net | Development of targeted nanocarriers and stimuli-responsive hydrogels. |
| Bio-inspired Polymers | Fmoc- and Boc-protected versions are used in peptide synthesis and material science. chemimpex.comchemimpex.com | Creation of smart materials with tailored mechanical or chemical properties. mdpi.com |
| Biocatalysis | Its structure is analogous to chelating agents found in biological systems. | Design of synthetic metalloenzymes or catalysts that mimic natural systems. |
Interdisciplinary research frontiers involving this compound
The most profound scientific breakthroughs often occur at the boundaries between traditional disciplines. The future of this compound research will increasingly rely on interdisciplinary collaboration, combining chemistry with materials science, environmental science, and biology.
In materials science , this compound and its derivatives can be used to create advanced functional materials. wikipedia.orgcase.edu As a chelating agent, it can be incorporated into polymers or grafted onto surfaces to create materials for selective metal ion separation, sensing, or catalysis. skoltech.ru The interdisciplinary challenge lies in understanding how the molecular structure of the ligand influences the macroscopic properties of the resulting material. vanderbilt.edu This requires a combination of synthetic chemistry, polymer science, and materials characterization.
In environmental chemistry , aminopolycarboxylate chelating agents are of interest due to their ability to mobilize metals in soil and water. acs.org While much of the focus has been on compounds like EDTA and NTA, the environmental fate and reactivity of this compound and its metal complexes are less understood. acs.org Interdisciplinary research involving analytical chemistry, geochemistry, and toxicology is needed to assess its environmental impact and to potentially harness its chelating properties for remediation applications, such as removing heavy metals from contaminated water.
The interface with biology and medicine is also rich with possibilities. Beyond the applications mentioned previously, research could explore its role in modifying biological surfaces or in the development of new diagnostic tools. For example, its ability to complex with specific metal ions could be used to design responsive MRI contrast agents or PET imaging probes. nih.govmdpi.com This would require close collaboration between synthetic chemists, biochemists, and medical researchers.
The table below outlines potential interdisciplinary research areas.
| Interdisciplinary Field | Research Question | Required Expertise |
| Materials Science | How can this compound be used to create smart materials with tunable properties? wikipedia.orgskoltech.ru | Chemistry, Polymer Science, Engineering |
| Environmental Chemistry | What is the environmental fate of this compound and can it be used for remediation? acs.orgamecj.com | Analytical Chemistry, Geochemistry, Ecotoxicology |
| Chemical Biology | Can IDP-based molecules be used to probe or modulate biological systems? | Synthetic Chemistry, Biochemistry, Cell Biology |
| Radiopharmaceutical Chemistry | Can IDP derivatives serve as effective chelators for diagnostic or therapeutic radionuclides? nih.govmdpi.com | Inorganic Chemistry, Radiochemistry, Medicine |
Q & A
Q. How should interdisciplinary studies integrating this compound's synthesis and application be designed?
- Methodological Answer : Develop a framework combining organic synthesis, computational modeling, and bioassay testing. For example, synthesize derivatives with varying alkyl chain lengths and assess their antimicrobial efficacy via broth microdilution assays. Collaborate with statisticians to design multifactorial experiments and analyze interactions between variables .
Data Reporting and Ethical Standards
Q. What are the best practices for documenting and sharing experimental data on this compound?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectra, chromatograms, and computational scripts in repositories like Zenodo or ChemRxiv. Include detailed metadata (e.g., instrument calibration logs, solvent batch numbers). Adhere to journal guidelines for appendices, such as NMR peak assignments and spectral images .
Q. How can researchers ensure ethical compliance in studies involving hazardous intermediates of this compound?
- Methodological Answer : Conduct risk assessments using safety data sheets (SDS) to identify hazards (e.g., flammability, toxicity). Implement engineering controls (fume hoods) and personal protective equipment (PPE). Disclose all safety protocols and waste disposal methods in ethics committee submissions, referencing OSHA and GHS standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
